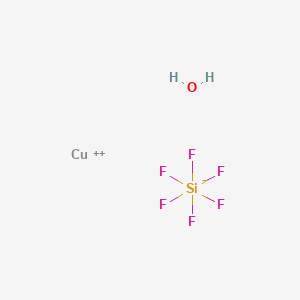
Copper;hexafluorosilicon(2-);hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper hexafluorosilicate hydrate is a chemical compound with the molecular formula CuSiF6·xH2O. It consists of copper, silicon, fluorine, and water molecules. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper hexafluorosilicate hydrate can be synthesized through the reaction of copper(II) oxide or copper(II) carbonate with hexafluorosilicic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of copper(II) oxide or copper(II) carbonate in hexafluorosilicic acid.
- Formation of copper hexafluorosilicate in solution.
- Crystallization of the hydrate form by evaporating the solvent.
The reaction conditions include maintaining a controlled temperature and pH to ensure the complete dissolution of the copper source and the formation of the desired product.
Industrial Production Methods
In industrial settings, copper hexafluorosilicate hydrate is produced by reacting copper-containing ores or waste materials with hexafluorosilicic acid. The process involves:
- Crushing and grinding the copper-containing material.
- Leaching the material with hexafluorosilicic acid to extract copper ions.
- Precipitating the copper hexafluorosilicate hydrate by adjusting the pH and temperature.
- Filtering and drying the precipitate to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Copper hexafluorosilicate hydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Copper in the compound can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III).
Substitution Reactions: The fluorine atoms in the compound can be substituted by other halogens or ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Formation of copper(III) compounds.
Reduction: Formation of copper(I) compounds.
Substitution: Formation of copper halides or other copper-ligand complexes.
Scientific Research Applications
Copper hexafluorosilicate hydrate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds.
Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a component in diagnostic agents.
Industry: Utilized in the production of flame-retardant materials, as a catalyst in chemical reactions, and in the treatment of wastewater.
Mechanism of Action
The mechanism of action of copper hexafluorosilicate hydrate involves its interaction with molecular targets and pathways in various applications:
Antimicrobial Action: Copper ions disrupt the cell membranes of microorganisms, leading to cell death.
Catalytic Action: Copper ions facilitate the transfer of electrons in redox reactions, enhancing the reaction rate.
Flame-Retardant Action: The compound releases non-combustible gases upon heating, which helps to inhibit the spread of flames.
Comparison with Similar Compounds
Copper hexafluorosilicate hydrate can be compared with other similar compounds, such as:
Copper sulfate pentahydrate: Commonly used in agriculture and as a fungicide.
Copper chloride dihydrate: Used in the synthesis of organic compounds and as a catalyst.
Copper nitrate trihydrate: Utilized in the production of pigments and as an oxidizing agent.
Uniqueness
Copper hexafluorosilicate hydrate is unique due to its specific combination of copper, silicon, and fluorine, which imparts distinct properties such as high stability and solubility in water. Its applications in metal-organic frameworks and flame-retardant materials further highlight its versatility.
Properties
Molecular Formula |
CuF6H2OSi |
|---|---|
Molecular Weight |
223.64 g/mol |
IUPAC Name |
copper;hexafluorosilicon(2-);hydrate |
InChI |
InChI=1S/Cu.F6Si.H2O/c;1-7(2,3,4,5)6;/h;;1H2/q+2;-2; |
InChI Key |
HPZYZRWDIGYIJB-UHFFFAOYSA-N |
Canonical SMILES |
O.F[Si-2](F)(F)(F)(F)F.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


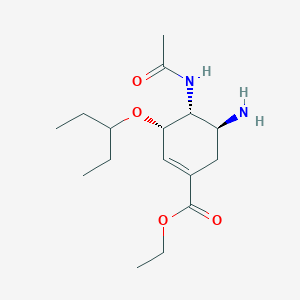
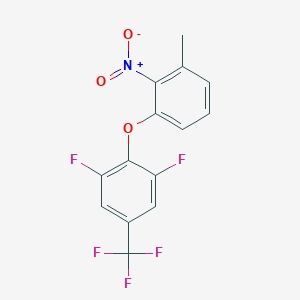
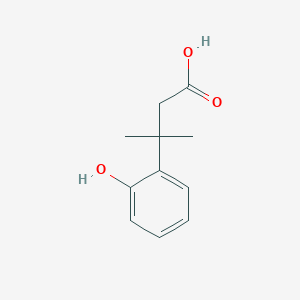
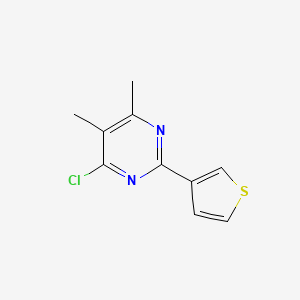
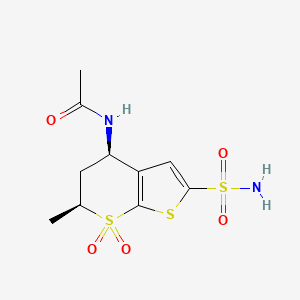

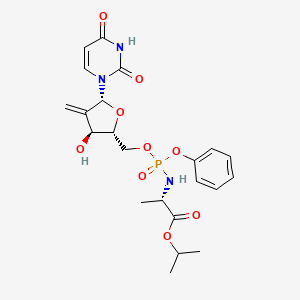

![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B13429616.png)

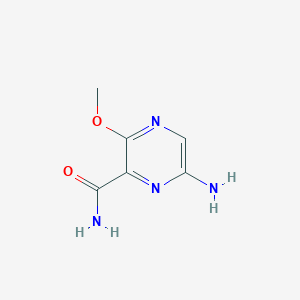
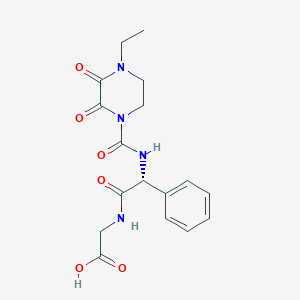
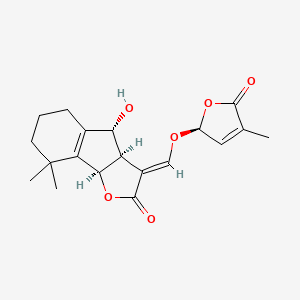
![1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one](/img/structure/B13429645.png)
